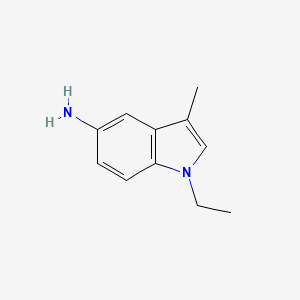

1-Ethyl-3-methyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methylindol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-13-7-8(2)10-6-9(12)4-5-11(10)13/h4-7H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMBAPMHYHSVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Methyl 1h Indol 5 Amine and Analogous Indole Systems

Conventional Synthetic Routes to Indole (B1671886) Derivatives

Traditional methods for constructing the indole nucleus have been refined over more than a century and remain fundamental in organic synthesis. These routes often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring system.

Fischer Indole Synthesis and its Mechanistic Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgscienceinfo.com This reaction is a cornerstone for producing substituted indoles and is adaptable for synthesizing compounds like 1-Ethyl-3-methyl-1H-indol-5-amine. The synthesis is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃). wikipedia.orgtestbook.com

The general mechanism proceeds through several key steps: wikipedia.orgscienceinfo.comnumberanalytics.com

Formation of Phenylhydrazone: The initial step is the condensation of the substituted phenylhydrazine with a carbonyl compound to form a phenylhydrazone. numberanalytics.com

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer. scienceinfo.com

mdpi.commdpi.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, which creates the crucial C-C bond at the ortho position of the benzene (B151609) ring and cleaves the N-N bond. youtube.com

Cyclization and Aromatization: The resulting intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia (B1221849) under acidic catalysis to yield the stable, aromatic indole ring. wikipedia.orgscienceinfo.com

For the specific synthesis of this compound, the required starting materials would be (4-aminophenyl)(ethyl)hydrazine and propan-2-one. The amino group at the 5-position of the target indole would originate from the para-position of the phenylhydrazine.

Mechanistic Variations and Scope: Several variations of the Fischer indole synthesis have been developed to improve yields, expand substrate scope, or create milder reaction conditions. numberanalytics.com For instance, the reaction can be performed in a single pot by mixing the arylhydrazine and the carbonyl compound directly under indolization conditions without isolating the intermediate hydrazone. scienceinfo.comtestbook.com When the required arylhydrazines are unstable, they can be generated in situ from aryldiazonium salts or through palladium-mediated coupling reactions. scienceinfo.comtestbook.com

The choice of ketone can influence regioselectivity. Unsymmetrical ketones can lead to two different regioisomeric indoles, with the product distribution depending on the acidity of the medium and steric factors. youtube.combyjus.com

Table 1: Catalysts and Conditions for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions | Ref. |

|---|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Elevated temperatures | wikipedia.org, testbook.com |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃ | Elevated temperatures | wikipedia.org, testbook.com |

Condensation Reactions for Substituted Indoles

Condensation reactions provide a powerful alternative for constructing the indole scaffold, often allowing for the synthesis of specifically substituted derivatives that may be difficult to access through other means. These reactions typically involve the formation of one or more key bonds in a single step from acyclic precursors.

One prominent example is the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, often followed by a cyclization step. Base-catalyzed methods are particularly effective for synthesizing 3-substituted indoles through a cascade of reactions that may include Knoevenagel condensation and Michael addition. rsc.org For instance, a one-pot, three-component reaction involving an indole, an aldehyde, and an active methylene compound can efficiently generate complex 3-substituted indoles. rsc.orgdergipark.org.tr

Another relevant approach involves the condensation of 3-amino-1H-indazole with diformyl indolenines, catalyzed by acetic acid, to produce pyrimido[1,2-b]indazoles. nih.gov This highlights how condensation strategies can be used to build complex fused heterocyclic systems based on an indole framework. The mechanism often involves initial condensation to form an intermediate, followed by intramolecular cyclization and dehydration to yield the final aromatic product. nih.gov

Nucleophilic Substitution Reactions in Indole Precursor Synthesis

Nucleophilic substitution is a fundamental reaction in organic chemistry that can be strategically employed in the synthesis of indole precursors. This approach can be used to introduce specific side chains or functional groups onto an aniline (B41778) or other benzene-based starting material before the indole ring is formed.

For example, a precursor for a 1-substituted indole could be prepared by the N-alkylation of a substituted aniline. In the context of this compound, a (4-nitrophenyl)amine derivative could be ethylated at the nitrogen atom via a nucleophilic substitution reaction with an ethyl halide. The nitro group could then be reduced to an amine and converted to a hydrazine (B178648) to serve as a precursor for a subsequent Fischer indole synthesis.

Furthermore, nucleophilic substitution can be performed on the indole ring itself, although this is more challenging. The introduction of a hydroxyl group onto the indole nitrogen can activate the C2 position for nucleophilic substitution, a phenomenon explained by "bishomoallylic conjugation". core.ac.ukresearchgate.net This allows for the synthesis of various 2-substituted indoles. nii.ac.jp Similarly, the dimethylamino group of gramine (B1672134) (3-(dimethylaminomethyl)indole) can be displaced by various nucleophiles, providing a route to a wide range of 3-substituted indoles. bhu.ac.in

Advanced and Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents, have been successfully applied to indole synthesis.

Microwave-Assisted Synthesis of Indole Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technology has been successfully applied to classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov

The use of microwave irradiation can dramatically reduce reaction times for the Fischer indole synthesis. researchgate.net It has also enabled the development of one-pot, multicomponent reactions for synthesizing complex indole derivatives. For example, 2-substituted indoles can be prepared in high yields from (2-aminobenzyl)triphenylphosphonium bromide and various aldehydes under microwave irradiation. organic-chemistry.org Similarly, palladium-catalyzed intramolecular oxidative coupling of enamines to form indoles can be optimized by exposing the neat reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com The rapid and efficient heating provided by microwaves makes it an invaluable tool in medicinal chemistry for the rapid generation of libraries of indole analogs. nih.govrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conditions | Time | Yield | Ref. |

|---|---|---|---|---|

| Fischer Indole Synthesis | Conventional Heating | Hours | Moderate to Good | wikipedia.org |

| Fischer Indole Synthesis | Microwave Irradiation | Minutes | Good to Excellent | researchgate.net |

| Pd-catalyzed Cyclization | Conventional Heating | Hours | Variable | mdpi.com |

Ionic Liquid and Solvent-Free Reaction Methodologies

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally friendly alternatives to volatile organic solvents. tandfonline.com They can function as both the solvent and the catalyst, offering advantages such as high reaction rates, simple product isolation, and catalyst recyclability. tandfonline.comresearchgate.net

Task-specific ionic liquids have been designed to act as Brønsted acid catalysts for indole synthesis. For instance, a sulfonic-acid-functionalized ionic liquid has been shown to efficiently catalyze the Michael addition of indoles to electron-deficient olefins at room temperature under solvent-free conditions, with the catalyst being reusable for multiple runs without significant loss of activity. researchgate.netcdnsciencepub.comcdnsciencepub.com Protonic ionic liquids have also been developed as recyclable catalysts for the Fischer indole synthesis, providing high yields with minimal use of organic solvents. tandfonline.comresearchgate.net

Solvent-free, or neat, reaction conditions represent another key green chemistry approach. Conducting reactions without a solvent minimizes waste and can simplify purification. The synthesis of indole derivatives using an acidic ionic liquid catalyst has been successfully performed under solvent-free conditions, demonstrating the operational simplicity and high efficiency of this methodology. researchgate.netcdnsciencepub.com

Nanocatalysis and Green Catalysts in Indole Formation

The integration of green chemistry principles into indole synthesis has led to the development of highly efficient and reusable catalytic systems. aip.orgnih.gov Nanocatalysis, in particular, has emerged as a promising field, offering advantages in terms of activity, selectivity, and sustainability. researchgate.net Nanomaterials, with their high surface area-to-volume ratio, exhibit enhanced catalytic performance, often allowing reactions to proceed under milder conditions with reduced energy consumption. aip.org

Magnetic nanoparticles (MNPs) are a key area of interest due to their unique properties and applications in green chemistry. researchgate.net They serve as effective heterogeneous catalysts for synthesizing various indole derivatives. researchgate.net For instance, magnetic FeO nanoparticles have been used for the synthesis of indole derivatives through reactions involving primary amines and dicarbonyl compounds. researchgate.net The key advantages of these magnetic catalysts are their ease of recovery using an external magnet and their potential for reuse over multiple cycles without a significant loss of catalytic activity. researchgate.net

Other innovative green catalysts include biochar-modified graphitic carbon nitride sulfonic acid (BCNSA), derived from materials like amla seed powder. rsc.org This type of catalyst has proven highly efficient in synthesizing bis-indole derivatives in water, a green solvent, with short reaction times (5–45 minutes) and high yields (80–98%). rsc.org The use of phyto-nanocatalysts, synthesized using plant extracts, represents another eco-friendly approach. mdpi.com For example, copper oxide nanoparticles (CuONP) prepared with Thymus vulgaris leaf extract have been successfully applied to the N-arylation of indoles, demonstrating good catalytic activity and reusability for up to five cycles. mdpi.com

The table below summarizes various nanocatalysts used in indole synthesis.

| Catalyst | Reaction Type | Key Features | Source(s) |

| Magnetic FeO Nanoparticles | Synthesis of various indole derivatives | Heterogeneous, reusable, mild reaction conditions. | researchgate.net |

| Biochar-modified g-C3N4·SO3H (BCNSA) | Synthesis of bis-indole derivatives | Bio-based, efficient in water, high yields, scalable. | rsc.org |

| Copper Oxide Nanoparticles (CuONP) | N-arylation of indoles | Phyto-synthesized, good reusability, high yields. | mdpi.com |

| Nano Au/Pd | Oxidative homo trimerization of indole | 'On-water' synthesis, operates at room temperature. | rsc.org |

Multicomponent Reaction Strategies for Indole Core Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules from three or more simple precursors in a single step. nih.govacs.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular structures efficiently. acs.orgdergipark.org.tr The indole scaffold is frequently synthesized and functionalized using MCRs, leading to a wide array of poly-substituted derivatives. nih.govresearchgate.net

One prominent example is the Ugi reaction. A novel Ugi-type MCR has been developed for the synthesis of indole carboxamide amino amides from aldehydes, amines, isocyanides, and indole-N-carboxylic acids (which are prepared from indoles and CO2). acs.org This method provides rapid access to indole-tethered peptide units. acs.org Another variation, the Ugi-tetrazole four-component reaction (UT-4CR), combines anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN3) to produce intermediates that can undergo acidic ring closure to form 2-tetrazolo substituted indoles. nih.gov This two-step process is notable for its mild conditions and broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the reactants. nih.gov

Other MCR strategies include:

A one-pot reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile (B47326), using catalysts like piperidine (B6355638) or thiamine (B1217682) hydrochloride, to produce indol-3-yl substituted pyran derivatives. nih.gov

A four-component reaction involving 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) under microwave irradiation to yield 3-(dihydropyridinyl)-indole derivatives. nih.gov

The synthesis of 6-indolylpyridine-3-carbonitrile derivatives from 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate. nih.gov

The table below presents examples of multicomponent reactions for indole synthesis.

| Reaction Name/Type | Reactants | Catalyst | Product Type | Source(s) |

| Ugi-type MCR | Aldehydes, amines, isocyanides, indole-N-carboxylic acids | --- | Indole carboxamide amino amides | acs.org |

| Ugi-tetrazole (UT-4CR) | Anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN3 | --- (followed by acid) | 2-Tetrazolo substituted indoles | nih.gov |

| One-pot three-component | 3-Cyanoacetyl indoles, aldehydes, malononitrile | Piperidine or Vitamin B1 | Indol-3-yl substituted pyrans | nih.gov |

| One-pot four-component | 3-(Cyanoacetyl)-indoles, aldehydes, ethyl acetoacetate, ammonium acetate | InCl3 (Microwave) | 3-(Dihydropyridinyl)-indoles | nih.gov |

Environmentally Benign Friedel-Crafts Reactions Involving Indoles

The Friedel-Crafts reaction is a fundamental method for C-C bond formation, widely used for the alkylation and acylation of aromatic rings, including indole. rsc.org Traditionally, this reaction employs stoichiometric amounts of Lewis acids, which raises environmental concerns. nih.gov Modern approaches have focused on developing greener, catalytic versions of the Friedel-Crafts reaction. beilstein-journals.orgnih.gov

A significant area of research is the synthesis of bis(indolyl)methanes (BIMs) through the Friedel-Crafts-type condensation of indoles with aldehydes or ketones. nih.govbeilstein-journals.org Green methodologies for this transformation include:

Organocatalysis: Bidentate halogen-bond donors and N-heterocyclic iod(az)olium salts have been used as efficient organocatalysts, often in environmentally friendly solvents like water. nih.govrsc.org

Nanocatalysis: Sulfated zirconia nanoparticles have been employed as solid acid catalysts that can be easily recovered and reused. nih.gov

Alternative Reagents: Using reagents like trichloroacetimidates as electrophiles allows for the alkylation of indoles under mild conditions with only a catalytic amount of a Lewis acid. nih.gov This method is particularly effective when either the indole or the imidate contains electron-withdrawing groups, which helps to prevent polyalkylation. nih.gov

The general mechanism for the acid-catalyzed synthesis of BIMs involves the activation of the carbonyl group by the catalyst, followed by a nucleophilic attack from one indole molecule. nih.gov This forms an intermediate that is then attacked by a second indole molecule to yield the final product. nih.gov

The following table highlights different catalytic systems for green Friedel-Crafts reactions with indoles.

| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Source(s) |

| Organocatalyst | Bidentate halogen-bond donors | Indole + Aldehydes/Ketones | Metal-free, efficient. | nih.gov |

| Organocatalyst | N-heterocyclic iod(az)olium salts | Indole + Aldehydes | Mild, inexpensive, can be performed in water. | rsc.org |

| Nanocatalyst | Sulfated zirconia nanoparticles | Indole + Aldehydes | Solvent-free, reusable catalyst. | nih.gov |

| Lewis Acid (catalytic) | Various | Indole + Trichloroacetimidates | Uses alcohols as alkylating agents, mild conditions. | nih.gov |

Metal-Free Synthetic Pathways for Indole Derivatives

While metal-catalyzed reactions are prevalent in indole synthesis, the development of metal-free alternatives has gained significant traction due to concerns about the cost, toxicity, and air sensitivity of transition metals. bohrium.com These metal-free methods are a cornerstone of green chemistry and offer complementary strategies to classical syntheses. bohrium.comscilit.com

Several metal-free approaches have been established:

Acid- and Base-Catalyzed Synthesis: A notable example is a variation of the Fischer indole synthesis that uses a Brønsted acid like polyphosphoric acid to catalyze the hydrohydrazination of unactivated alkynes with arylhydrazines, followed by cyclization. bohrium.commdpi.com

C-H Borylation: The borylation of indoles can be achieved under metal-free conditions using reagents like BBr3, which allows for the formation of C4- and C7-borylated indoles. nih.gov These borylated indoles are versatile intermediates for further functionalization. acs.org

Transannulation Reactions: A metal-free transannulation of 2-substituted indoles with 2-nitroalkenes in polyphosphoric acid can produce 3-substituted 2-quinolones. nih.gov

Electrochemical Methods: The electrochemical condensation of aldehydes, indole, and malononitrile provides a simple, efficient, and environmentally friendly route to 3-substituted indoles without the need for a catalyst. dergipark.org.trresearchgate.net

These methods highlight a shift towards more sustainable synthetic practices, avoiding residual metal contamination in the final products. bohrium.com

Electrochemical Synthesis of Indole and Indoline Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry. rsc.orgresearchgate.net By using electricity as a "reagent," these methods can often avoid the need for harsh chemical oxidants or reductants, proceeding under mild conditions with high atom economy. rsc.org This approach is increasingly being applied to the construction of heterocyclic compounds, including indoles and their derivatives. rsc.org

Anodic Oxidation and Electrosynthesis of Fused Indole Derivatives

Anodic oxidation provides an effective means to generate reactive intermediates for subsequent cyclization reactions. A notable application is the electrosynthesis of fused indole derivatives from catechols and α-oxoheterocyclic ketene (B1206846) N,O-acetals in an aqueous medium. acs.orgnih.gov This one-pot, transition-metal-free approach is environmentally benign and proceeds under mild conditions. acs.org

The proposed mechanism begins with the anodic oxidation of a catechol to an o-benzoquinone. rsc.org This intermediate then undergoes a nucleophilic addition with the ketene N,O-acetal. rsc.org Subsequent aromatization, further oxidation, and an intramolecular Michael addition lead to the formation of the fused indole product. rsc.org This method is significant as it avoids the need for protecting and deprotecting the active hydroxyl groups of the catechol starting material. acs.org Electrochemical methods have also been used for the radical domino coupling of N-methacryloylindoles with α-allyl-substituted methylenes to create complex indole-fused polycyclics. rsc.org

Electrochemical C-P and P-N Coupling Reactions of Indoles

While the direct electrochemical C-P and P-N coupling of indoles is a more specialized and less documented area, the principles of electrochemical synthesis support the feasibility of such transformations. Electrochemical methods are well-suited for generating radical intermediates or activating substrates for nucleophilic attack, which are key steps in forming C-heteroatom bonds.

For context, electrochemistry has been successfully used to construct various C-C and C-N bonds in indole synthesis. For example, the electrochemical annulation of anilines with 1,3-dicarbonyl compounds has been demonstrated for constructing multisubstituted indoles, likely proceeding through a radical/radical cross-coupling mechanism. rsc.org Similarly, the intramolecular annulation of alkynylanilines can be achieved electrochemically using a redox catalyst like ferrocene, avoiding the need for noble metals. rsc.org These examples showcase the potential of electrochemistry to facilitate a wide range of bond-forming reactions, and further research may extend these green methodologies to the direct and efficient C-P and P-N coupling of indole derivatives.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 3 Methyl 1h Indol 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be established.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their immediate chemical environment. In the case of 1-Ethyl-3-methyl-1H-indol-5-amine, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl group, the methyl group, and the protons on the indole (B1671886) ring.

The ethyl group at the N1 position would show a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the adjacent methyl group, which would appear as a triplet. The methyl group at the C3 position would typically appear as a singlet, as it has no adjacent protons to couple with. The aromatic protons on the indole ring would appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns being influenced by the positions of the substituents.

For instance, in related 3-methyl-1H-indole derivatives, the C2-H proton often appears as a singlet. rsc.org The protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) would show splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Indoles

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂-CH₃ | ~4.1-4.3 | Quartet | ~7.3 |

| N-CH₂-CH ₃ | ~1.4-1.6 | Triplet | ~7.3 |

| C3-CH₃ | ~2.3 | Singlet | N/A |

| C2-H | ~6.9-7.1 | Singlet or narrow multiplet | N/A |

| Aromatic-H | ~6.5-7.5 | Multiplet | Various |

| NH₂ | ~3.5 | Broad Singlet | N/A |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented is based on typical values for similar indole structures. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbons of the ethyl group would appear in the upfield region. The C3-methyl carbon would also be in the upfield region. The aromatic carbons of the indole ring would resonate in the downfield region, typically between 100 and 140 ppm. The C5 carbon, being attached to the amine group, would have its chemical shift influenced by the electron-donating nature of the nitrogen. Similarly, the N-substituted C2 and C3a carbons would have characteristic chemical shifts. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Indoles

| Carbon | Representative Chemical Shift (δ, ppm) |

| N-C H₂-CH₃ | ~40-42 |

| N-CH₂-C H₃ | ~15 |

| C3-C H₃ | ~9-10 |

| C2 | ~125-130 |

| C3 | ~110-115 |

| C3a | ~128-130 |

| C4 | ~110-115 |

| C5 | ~140-145 (due to NH₂) |

| C6 | ~115-120 |

| C7 | ~110-115 |

| C7a | ~135-138 |

Note: The exact chemical shifts for this compound can vary. The data is based on typical values for analogous indole structures. rsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the N-CH₂ and N-CH₂-CH₃ protons, confirming their connectivity. It would also show correlations between adjacent aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This is extremely useful for assigning the signals of protonated carbons. For example, the signal for the C2-H proton would show a cross-peak with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. For instance, HMBC correlations would be expected from the C3-methyl protons to the C3 and C2 carbons, and from the N-ethyl protons to the C2 and C7a carbons of the indole ring, confirming the substitution pattern. The study of various indole derivatives has demonstrated the power of these 2D NMR techniques in complete structural elucidation. nih.govresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₁H₁₅N₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The use of HRMS is standard in the characterization of novel indole derivatives. researchgate.netacs.org

Electrospray Ionization Mass Spectrometry (LC-MS)

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for analyzing polar and thermally labile molecules like indole derivatives. In positive ion mode, ESI would typically generate the protonated molecule [M+H]⁺ for this compound.

Tandem mass spectrometry (MS/MS) experiments within an LC-MS system can be used to study the fragmentation of the parent ion. The fragmentation patterns of indole derivatives can be complex, often involving rearrangements. nih.gov Common fragmentation pathways for N-alkylated indoles include the loss of the alkyl group and subsequent cleavages of the indole ring. The study of these fragmentation pathways provides valuable structural information that complements the data obtained from NMR spectroscopy. nih.govscirp.org For instance, the fragmentation of related indole alkaloids has been extensively studied to aid in their identification. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of an indole derivative is characterized by several key absorption bands corresponding to specific stretching and bending vibrations.

For this compound, the spectrum is primarily defined by the vibrations of the indole ring, the amino group, and the alkyl substituents. Analysis of the closely related analog, 5-aminoindole (B14826), provides a foundational understanding of the expected spectral features. nih.govnist.gov The gas-phase FTIR spectrum of 5-aminoindole shows characteristic peaks for N-H and C-H stretching, as well as aromatic C=C stretching. nist.govresearchgate.net

In the case of this compound, several modifications to the 5-aminoindole spectrum are anticipated:

N-H Stretching: The N-H stretching vibration of the indole ring (typically around 3400 cm⁻¹) will be absent due to the N-alkylation with an ethyl group. researchgate.netstanford.edu The primary amine (NH₂) stretches of the 5-amino group would also be absent.

C-N Stretching: The presence of the tertiary amine resulting from N-ethylation and the aromatic amine at the C5 position will give rise to C-N stretching vibrations, typically in the 1000-1250 cm⁻¹ region.

C-H Stretching: The spectrum will feature strong bands from the symmetric and asymmetric C-H stretches of the ethyl and methyl groups in the region of 2850-3000 cm⁻¹.

Aromatic Vibrations: The characteristic C=C stretching vibrations of the aromatic benzene and pyrrole (B145914) rings are expected in the 1450-1620 cm⁻¹ range. researchgate.net

The table below details the vibrational frequencies observed for the parent compound, indole, and can be used to approximate the expected regions for the title compound's vibrations.

Table 1: Characteristic FTIR Peaks for Indole

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3406 | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. |

| C-H Stretch (Aromatic) | 3022 - 3049 | Symmetric and asymmetric stretching of carbon-hydrogen bonds on the aromatic rings. |

| C=C Stretch (Aromatic) | 1508 - 1616 | Stretching vibrations within the carbon-carbon double bonds of the aromatic system. |

| C-C Stretch (In-ring) | 1456 | Stretching of the carbon-carbon single bonds within the ring structure. |

| C-H Bend | 1336 - 1352 | Bending modes of methyl groups (if present). |

| =C-H Bend | 609 - 744 | Out-of-plane bending of the aromatic C-H bonds. |

Data sourced from literature on indole. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectra of indole and its derivatives are characterized by two main absorption bands in the near-ultraviolet region, corresponding to the ¹Lₐ and ¹Lₐ transitions. nih.gov The positions and intensities of these bands are sensitive to substitution on the indole ring. nih.govacs.org

While a specific spectrum for this compound is not available, data from analogs like 5-hydroxyindole (B134679) can provide insight. The hydroxyl group at C5, being an auxochrome similar to the amino group, causes a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole. nih.govresearchgate.net This is due to the extension of the conjugated π-system by the lone pair of electrons on the oxygen or nitrogen atom.

For 5-hydroxyindole in a non-polar solvent like cyclohexane (B81311), the ¹Lₐ transition appears around 273-275 nm, while the ¹Lₐ origin is observed at a longer wavelength of approximately 309-310 nm. nih.gov

The N-ethyl and C3-methyl groups in this compound are expected to cause further slight red shifts in these transitions.

The following table compares the absorption maxima of indole with its 5-hydroxy derivative, illustrating the influence of the C5 substituent.

Table 2: UV-Vis Absorption Maxima for Indole and a C5-Substituted Analog

| Compound | Solvent | ¹Lₐ Transition (λₘₐₓ, nm) | ¹Lₐ Transition (λₘₐₓ, nm) |

|---|---|---|---|

| Indole | Gas Phase | ~267 | ~285 |

| 5-Hydroxyindole | Gas Phase | ~273 | ~305 |

Data sourced from gas-phase spectra. researchgate.net

Photophysical Properties and Fluorescence Emission of Indole Derivatives

The fluorescence of indole derivatives is a well-studied phenomenon, highly dependent on the nature of the substituents and the polarity of the solvent. The emission typically arises from one of two low-lying excited singlet states, the ¹Lₐ or ¹Lₐ state. In non-polar solvents, indole emission is generally from the ¹Lₐ state and exhibits a structured spectrum, while in polar solvents, solvent relaxation lowers the energy of the ¹Lₐ state, leading to a broad, featureless, and red-shifted emission. nih.gov

For this compound, the C5-amino group is expected to be the dominant factor influencing its photophysical properties. Studies on 5-hydroxyindole show that the C5-substituent helps to resolve the ¹Lₐ and ¹Lₐ transitions. nih.gov

In cyclohexane (a non-polar solvent), 5-hydroxyindole displays a fluorescence emission maximum at 325 nm. nih.gov

The amino group at C5 in the title compound is expected to produce similar effects, leading to strong fluorescence. The N-ethylation and C3-methylation may further modulate the emission wavelength and quantum yield.

The large Stokes shift (the difference between the absorption and emission maxima) commonly observed for indoles in polar environments is a result of the change in dipole moment upon excitation and subsequent solvent relaxation around the excited state molecule. nih.gov This effect is anticipated to be significant for this compound in polar solvents due to the presence of the electron-donating amino group.

Table 3: Fluorescence Emission of a 5-Substituted Indole Analog

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λₑₘ, nm) |

|---|---|---|---|

| 5-Hydroxyindole | Cyclohexane | 300 | 325 |

| 5-Hydroxyindole | Ethylene Glycol | 309 | 340 |

Data sourced from a spectroscopic survey of substituted indoles. nih.gov

Electrochemical Characterization Techniques for Redox Behavior

Electrochemical methods are crucial for investigating the redox properties of indole derivatives, which are known to be electroactive compounds that are readily oxidized. rsc.orgnih.gov Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) provide information on oxidation and reduction potentials, electron transfer kinetics, and reaction mechanisms. ed.ac.ukabechem.com

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic voltammetry is a potentiodynamic technique where the potential is swept linearly to a set value and then reversed. It is highly effective for characterizing the electrochemical properties of substances. basinc.comnih.gov The oxidation of the indole nucleus generally occurs on the pyrrole ring and is often an irreversible process, as the initially formed radical cation undergoes subsequent chemical reactions. nih.gov

A key finding in the study of the 5-aminoindole core, which is central to the title compound, is its unique electrochemical behavior compared to other substituted indoles. Research has shown that the electrochemical oxidation of 5-aminoindole at a platinum electrode does not lead to the formation of a redox-active film, a common outcome for many other 5-substituted indoles. rsc.orgrsc.org This is attributed to the strong adsorption of the 5-aminoindole monomer onto the electrode surface via the amino substituent, which inhibits the electropolymerization reaction and leads to the formation of an electro-inactive product. rsc.orgrsc.org This oxidation has been shown to involve the removal of a single electron. rsc.org This behavior suggests that this compound would likely exhibit a complex oxidation process dominated by surface adsorption phenomena.

DPV, a technique that superimposes pulses on the linear potential sweep, offers higher sensitivity than CV and is well-suited for quantitative analysis. abechem.com It would be employed to determine the oxidation potential of this compound with greater accuracy.

Squarewave Voltammetry

Squarewave voltammetry (SWV) is a large-amplitude differential technique known for its high speed and sensitivity. The current is sampled at the end of both a forward and a reverse potential pulse, and the difference is plotted against the base potential. This method effectively minimizes background capacitive currents, resulting in well-defined, peak-shaped voltammograms where the peak height is proportional to the analyte concentration. Given the unique adsorptive behavior of the 5-aminoindole moiety, SWV could be a valuable tool to study the redox process of this compound, potentially offering enhanced signal clarity for its irreversible oxidation.

Table 4: Summary of Electrochemical Behavior for Relevant Indole Derivatives

| Compound | Technique | Key Finding |

|---|---|---|

| 5-Aminoindole | Chronoamperometry, CV | Monomer adsorbs onto the platinum electrode, inhibiting the formation of a redox-active film. Oxidation involves a one-electron removal. rsc.orgrsc.org |

| 5-Cyanoindole | Chronoamperometry, CV | Forms a redox-active film via the formation of a cyclic trimer upon electrooxidation. rsc.orgrsc.org |

| 5-Hydroxyindoleacetic acid | CV, DPV | Exhibits an irreversible redox reaction that is controlled by both diffusion and adsorption. abechem.com |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate processes occurring at the interface between an electrode and an electrolyte. This method is particularly insightful for characterizing the electrochemical behavior of indole derivatives, including their oxidation, polymerization, and interaction with various surfaces.

In a typical EIS experiment, a small amplitude sinusoidal potential is applied to the working electrode over a wide range of frequencies. The resulting current response, which is also sinusoidal but phase-shifted, is measured. The impedance of the system, a complex quantity, is then determined as a function of frequency. This data is often visualized in a Nyquist plot (plotting the imaginary part of impedance against the real part) or Bode plots (plotting impedance magnitude and phase angle against frequency).

For indole derivatives, EIS can provide detailed information on several interfacial phenomena:

Charge Transfer Resistance (Rct): This parameter quantifies the resistance to the electrochemical reaction (e.g., oxidation) at the electrode surface. A lower Rct value generally indicates a faster reaction rate.

Double-Layer Capacitance (Cdl): At the electrode-electrolyte interface, a double layer of charge is formed, which behaves like a capacitor. The Cdl value is sensitive to changes in the surface area and the adsorption of species onto the electrode.

Film Formation and Properties: The electrochemical oxidation of many indole derivatives leads to the formation of a polymeric film on the electrode surface. ed.ac.uk EIS is instrumental in characterizing the properties of these films, such as their capacitance and resistance, which can be correlated with their thickness, porosity, and conductivity. For instance, studies on the electrooxidation of 5-substituted indoles have shown the formation of redox-active films, with their electrochemical properties being dependent on the nature of the substituent at the 5-position. ed.ac.uk

Diffusion Characteristics: In cases where the electrochemical process is limited by the diffusion of reactants to or products from the electrode surface, EIS can be used to determine the diffusion coefficient.

While specific EIS data for this compound is not available, it is anticipated that its electrochemical behavior would be influenced by the electron-donating nature of the ethyl, methyl, and amino groups. These substituents would likely affect the ease of oxidation and the properties of any resulting polymeric film. Research on 5-aminoindole has demonstrated its use as a ligand in hydrophobic charge induction chromatography, where its adsorption properties are pH-dependent. nih.gov This suggests that the amino group in the target molecule would play a significant role in its interfacial behavior.

The following table outlines the key parameters that would be investigated in an EIS study of this compound.

| EIS Parameter | Information Gained | Expected Influence of Substituents |

| Charge Transfer Resistance (Rct) | Kinetics of the oxidation reaction at the electrode surface. | The electron-donating ethyl, methyl, and amino groups are expected to lower the oxidation potential and thus decrease the Rct, indicating a faster reaction. |

| Double-Layer Capacitance (Cdl) | Information on the electrode-electrolyte interface and adsorption. | The presence of the polar amino group may lead to specific adsorption on the electrode surface, influencing the Cdl value. |

| Film Resistance (Rf) and Capacitance (Cf) | Properties of any electropolymerized film (e.g., thickness, conductivity, and porosity). | The nature of the substituents will dictate the morphology and electronic properties of the resulting polymer film, which will be reflected in the Rf and Cf values. |

X-ray Crystallography for Definitive Structural Analysis

Although a crystal structure for this compound has not been reported, numerous studies on analogous indole derivatives provide insight into the expected structural features. For example, the crystal structure of (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine reveals a non-planar geometry, with a significant dihedral angle between the indole and anthracene (B1667546) ring systems. nih.gov The structure is stabilized by intermolecular N—H⋯π interactions, which link the molecules into chains. nih.gov

A crystallographic analysis of this compound would precisely define:

The planarity of the indole ring system.

The conformation of the ethyl group at the N1 position.

The orientation of the methyl group at the C3 position.

The geometry of the amino group at the C5 position and its involvement in hydrogen bonding.

The intermolecular interactions, such as hydrogen bonds involving the amino group and the indole nitrogen (if not substituted), as well as potential π-π stacking interactions between the indole rings.

The table below presents representative crystallographic data for some analogous indole derivatives, illustrating the type of information that would be obtained for this compound.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine | Monoclinic | P2₁/n | Non-planar geometry; Dihedral angle of 63.56 (8)° between indole and anthracene rings; Intermolecular N—H⋯π interactions. | nih.gov |

| An Indole-Arylpiperazine Derivative (Compound 1) | Monoclinic | P2₁/c | Formation of H-bond networks to stabilize the 3D structure. | nih.gov |

| An Indole-Arylpiperazine Derivative (Compound 2) | Triclinic | P-1 | C-H···π interactions play a significant role in the crystal packing. | nih.gov |

This detailed structural information is invaluable for understanding the molecule's physical properties, its potential interactions with biological targets, and for guiding further molecular design and synthesis.

Structure Activity Relationship Sar Studies of 1 Ethyl 3 Methyl 1h Indol 5 Amine Derivatives

Systematic Structural Modifications and their Impact on Biological Activity

There are no available research articles or patents that describe the systematic structural modification of 1-Ethyl-3-methyl-1H-indol-5-amine and the corresponding impact on its biological activity. Scientific studies detailing the synthesis of a series of derivatives of this compound and their subsequent biological evaluation have not been found. Therefore, no data tables can be generated to illustrate these findings.

Influence of Substituents on Indole (B1671886) Ring Positions (e.g., Ethyl, Methyl, Amino at C-1, C-3, C-5)

While the positions of substituents on an indole ring are crucial for its biological activity, no specific studies were found that investigate the influence of the ethyl group at the C-1 position, the methyl group at the C-3 position, and the amino group at the C-5 position of this compound. The individual and combined contributions of these specific substituents to the biological activity of this molecule remain uncharacterized in the public domain.

Correlation of Molecular Features (e.g., shape, contact surface area) with Observed Biological Potencies

No research has been published that correlates the molecular features, such as the shape and contact surface area, of this compound or its derivatives with any observed biological potencies. Such studies are contingent on having initial biological activity data, which is currently unavailable for this compound.

Computational Approaches to SAR Elucidation (e.g., Ligand-Protein Interaction Profiles)

A search for computational studies, including ligand-protein interaction profiling or other molecular modeling approaches to elucidate the SAR of this compound, did not yield any results. These types of in silico analyses are typically performed in the context of a known biological target or a series of active compounds, neither of which has been identified for this specific molecule in the available literature.

Applications of 1 Ethyl 3 Methyl 1h Indol 5 Amine and Indole Scaffolds in Advanced Research Tools

Design and Development of Fluorescent Probes for Biological and Electrochemical Sensing

Indole (B1671886) and its derivatives are recognized for their intrinsic fluorescence, a property that makes them excellent candidates for the development of fluorescent probes for biological and electrochemical sensing. researchgate.net The design of such probes often revolves around the modulation of the indole core's photophysical properties in response to specific analytes or environmental changes. The fluorescence characteristics are highly sensitive to the nature and position of substituents on the indole ring.

The design of indole-based fluorescent probes often follows the donor-π-acceptor (D-π-A) concept, where electron-donating and electron-accepting groups are strategically placed to influence the intramolecular charge transfer (ICT) process, which in turn governs the fluorescence emission. researchgate.net In the case of 1-Ethyl-3-methyl-1H-indol-5-amine, the amino group at the 5-position acts as a strong electron-donating group, which can significantly enhance the fluorescence quantum yield. The ethyl group at the N-1 position and the methyl group at the C-3 position can also influence the electronic environment and steric hindrance, which can be leveraged in probe design.

Recent research has highlighted the use of aminoindole derivatives in creating fluorescent probes with charge transfer characteristics. For instance, molecular rotors based on 1-aminoindole (B1208307) as an electron donor and naphthalimide as an electron acceptor have been synthesized. rsc.org These probes exhibit aggregation-induced emission (AIE) and are sensitive to environmental factors like viscosity and pH, making them suitable for live cell imaging. rsc.org The amino group of this compound could similarly be functionalized to create probes for specific analytes, where binding would alter the ICT and result in a measurable change in fluorescence.

Furthermore, indole-based chemosensors have been developed for the detection of various ions. For example, a chemosensor containing indole and salicylaldehyde (B1680747) moieties has been designed for the selective detection of fluoride (B91410) ions through a turn-on fluorescence response. spectroscopyonline.com The sensing mechanism relies on hydrogen bonding between the probe and the anion. spectroscopyonline.com The amino group in this compound provides a site for similar interactions or for further chemical modification to introduce specific recognition elements for target analytes.

The following table summarizes the key aspects of designing indole-based fluorescent probes:

| Design Principle | Key Feature of this compound | Potential Application |

| Donor-π-Acceptor (D-π-A) | Strong electron-donating amino group at C5. | Development of probes with high quantum yield and sensitivity. |

| Intramolecular Charge Transfer (ICT) | Modulation of electronic properties by N-ethyl and C3-methyl groups. | Probes for sensing environmental polarity and viscosity. |

| Functionalization Site | Reactive amino group at C5. | Introduction of specific recognition moieties for analytes like metal ions or biomolecules. |

| Aggregation-Induced Emission (AIE) | Potential for forming emissive aggregates. | Development of probes for monitoring aggregation processes in biological systems. |

Integration into Whole-Cell and Cell-Based Biosensors for Metabolite Detection

Whole-cell biosensors are engineered microorganisms that can detect specific chemical compounds and produce a measurable output, such as light or a fluorescent signal. nih.govbiorxiv.org The development of such biosensors for the detection of indole and its metabolites is an active area of research, driven by the importance of these compounds in microbial signaling and human health. nih.gov

Genetically encoded biosensors are particularly useful for real-time, quantitative analysis of metabolites within a cellular context. scielo.org.mx These systems often rely on transcription factors that naturally respond to the target molecule. For instance, an indole-inducible gene expression system from Pseudomonas putida KT2440 has been identified and used to develop whole-cell biosensors for indole in Escherichia coli and Cupriavidus necator. scielo.org.mx These biosensors exhibit a linear response to indole concentrations and can be used for screening indole-producing bacterial strains. scielo.org.mx

While these biosensors are designed to detect indole itself, the principles can be extended to detect indole derivatives. The specificity of the biosensor is determined by the binding pocket of the regulatory protein. It is conceivable that a biosensor could be engineered to specifically recognize this compound or similar substituted indoles. This would involve mining protein databases for potential sensor proteins or using directed evolution to modify existing indole-responsive regulators.

A recent study reported the development of a biosensor for indole-3-aldehyde (I3A), a microbially produced metabolite. nih.gov This was achieved by engineering a chimeric two-component system in E. coli that detects I3A in the micromolar range. nih.gov This demonstrates the feasibility of creating biosensors for specific indole derivatives.

The table below outlines the components and potential applications of whole-cell biosensors for indole metabolites:

| Component | Function | Relevance to this compound |

| Sensing Element | A regulatory protein (e.g., transcription factor) that binds the target metabolite. | A protein could be identified or engineered to specifically bind this compound. |

| Reporter Gene | A gene that produces a measurable signal (e.g., fluorescence, luminescence) upon activation of the sensing element. | Common reporters include genes for Green Fluorescent Protein (GFP) or luciferase. |

| Host Organism | A microorganism (e.g., E. coli) that is genetically engineered to contain the sensing and reporter elements. | A suitable host would be chosen based on its genetic tractability and compatibility with the sensing system. |

| Application | High-throughput screening, environmental monitoring, diagnostics. | A biosensor for this compound could be used to screen for its production in microbial cultures or to study its metabolic fate. |

Exploration in Electrochemical Cells as Electrode Active Materials

The electrochemical properties of indole derivatives, particularly their ability to undergo reversible oxidation and polymerization, make them attractive candidates for use as electrode active materials in electrochemical cells such as batteries and supercapacitors. The electroactive nature of the indole ring allows for charge storage through redox reactions.

The electropolymerization of 5-aminoindole (B14826) has been studied, demonstrating the formation of electrochemically active polymeric films on electrode surfaces. chem-soc.si These films exhibit reversible redox activity, with the process involving the exchange of protons. chem-soc.si The amino group in 5-aminoindole plays a crucial role in the polymerization process and the resulting polymer's properties. The presence of an ethyl group at the N-1 position and a methyl group at the C-3 position in this compound would influence the electropolymerization process and the properties of the resulting polymer, such as its conductivity, stability, and charge storage capacity.

A patent has described the use of indole-related compounds, specifically trimers and tetramers of indoles, as electrode active materials in electrochemical cells where protons act as charge carriers. google.com The use of a mixture of these oligomers was found to improve the cell's capacitance compared to using highly pure trimers alone. google.com This suggests that a controlled polymerization of substituted indoles like this compound could lead to materials with desirable electrochemical properties.

Conductive polymer polyindole derivatives, such as poly-5-aminoindole, are noted for their good conductivity and abundant functional groups, which are advantageous for applications in biosensors and energy devices. nih.gov A scalable, template-free synthesis of poly-5-aminoindole nanoparticles has been developed, and these nanoparticles have been used to fabricate multiplexed electrochemical immunosensors with high sensitivity. nih.gov The functional amino groups on the polymer surface allow for the covalent attachment of antibodies. nih.gov

The following table summarizes the potential of indole derivatives as electrode active materials:

| Property | Relevance of this compound | Application in Electrochemical Cells |

| Electropolymerization | The 5-amino group facilitates polymerization. The N-ethyl and C3-methyl groups influence polymer structure and properties. | Formation of conductive polymer films on electrodes for supercapacitors and batteries. |

| Redox Activity | The indole ring can undergo reversible oxidation and reduction. | Charge storage mechanism in secondary batteries and pseudocapacitors. |

| Functional Groups | The amino group can be used for further functionalization. | Covalent attachment of other active molecules or for tuning the material's properties. |

| Conductivity | The conjugated polymer backbone allows for electron transport. | Use as a conductive component in composite electrode materials. |

Indole Derivatives as Corrosion Inhibitors: Adsorption Studies and Electrochemical Behavior

Indole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net The efficiency of an indole derivative as a corrosion inhibitor is strongly dependent on its chemical structure, including the presence of heteroatoms (like nitrogen in the indole ring), π-electrons in the aromatic system, and the nature of its substituents. researchgate.net

The presence of electron-donating groups on the indole ring generally enhances the corrosion inhibition efficiency. researchgate.netmdpi.com These groups increase the electron density on the molecule, facilitating its adsorption onto the positively charged metal surface in acidic solutions. The amino group (-NH2) at the 5-position of this compound is a strong electron-donating group, which is expected to significantly contribute to its potential as a corrosion inhibitor. researchgate.net A theoretical study has shown that among various amino-substituted indoles, 6-aminoindole (B160974) exhibits a very high inhibition efficiency. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies of indole derivatives often reveal that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov EIS measurements can provide information about the charge transfer resistance and the double-layer capacitance at the metal-solution interface, which are altered by the adsorption of the inhibitor. nih.gov

The adsorption of indole inhibitors on the metal surface is a key aspect of their mechanism. Adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov

The table below details the factors influencing the corrosion inhibition properties of indole derivatives:

| Feature | Role in Corrosion Inhibition | Relevance of this compound |

| Heteroatom (Nitrogen) | Acts as an active center for adsorption on the metal surface through its lone pair of electrons. | The nitrogen atom in the indole ring is a key site for interaction with the metal. |

| π-Electrons | The aromatic system provides π-electrons that can interact with the vacant d-orbitals of the metal. | The indole ring's aromaticity contributes to the adsorption process. |

| Electron-Donating Groups | Increase the electron density on the molecule, enhancing its ability to donate electrons to the metal and strengthening the adsorption bond. | The 5-amino group is a strong electron-donating group, which is expected to enhance inhibition efficiency. |

| Molecular Size and Structure | Larger molecules can cover a larger surface area, and the overall structure affects the packing and stability of the protective film. | The ethyl and methyl groups contribute to the overall size and steric effects of the molecule. |

Future Directions and Emerging Research Avenues for 1 Ethyl 3 Methyl 1h Indol 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is a mature field, yet there is a continuous drive for more efficient, cost-effective, and environmentally benign methods. rsc.orgrsc.org Traditional syntheses like the Fischer indole synthesis often require harsh conditions. rsc.org Future research for 1-Ethyl-3-methyl-1H-indol-5-amine and its analogs will likely focus on novel and sustainable approaches that offer high yields, atom economy, and operational simplicity. acs.org

Key emerging strategies include:

Multicomponent Reactions (MCRs): These reactions, such as the Ugi reaction, allow the assembly of complex molecules like indoles from simple, readily available starting materials in a single step. rsc.orgrsc.org This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and energy consumption.

Catalyst-Free Methodologies: Developing synthetic routes that proceed under mild conditions without the need for metal catalysts is a significant goal. rsc.orgacs.org For instance, catalyst-free, one-pot multicomponent reactions for synthesizing polysubstituted indoles and related heterocycles have been successfully developed. acs.orgacs.org

Photocatalysis and Electrochemistry: Light-mediated and electrochemical methods offer sustainable alternatives to traditional oxidative cyclizations. researchgate.netorganic-chemistry.org These techniques can enable C-H functionalization and C-N bond formation under mild conditions, often avoiding the use of stoichiometric chemical oxidants. researchgate.netorganic-chemistry.org Recent advances in visible-light-mediated dearomatization of indoles to create semi-saturated, sp3-rich scaffolds could also be applied to generate novel analogs of this compound with unique three-dimensional structures. acs.orgacs.org

| Methodology | Description | Advantages for Future Research | Reference |

|---|---|---|---|

| Multicomponent Reactions (e.g., Ugi) | Combines three or more starting materials in a single reaction vessel to form a complex product. | High atom economy, reduced waste, operational simplicity, rapid library generation. | rsc.orgrsc.org |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often using green solvents like ethanol. | Cost-effective, avoids toxic metal contamination, environmentally benign. | acs.org |

| Photocatalysis/Electrochemistry | Utilizes light or electrical current to drive chemical transformations. | Mild reaction conditions, high selectivity, sustainable, avoids harsh chemical oxidants. | researchgate.netorganic-chemistry.org |

| Late-Stage Saturation | Modifies existing aromatic rings to create (semi)saturated scaffolds with higher sp3 carbon fraction. | Generates novel 3D structures with potentially improved pharmacological properties. | acs.orgacs.org |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds before their synthesis. preprints.orgwiley.com For this compound, these methods can accelerate the discovery of potent and selective drug candidates by predicting their biological activity and physicochemical properties. preprints.org

Future computational efforts should focus on:

Molecular Docking and Virtual Screening: These techniques can be used to screen large virtual libraries of this compound analogs against the binding sites of known or novel biological targets. nih.govresearchgate.net This helps prioritize which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. preprints.org This allows for the prediction of the activity of unsynthesized analogs and guides the design of molecules with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions. nih.govresearchgate.net This can reveal key residues and interactions that are critical for a compound's activity.

AI and Machine Learning: The integration of artificial intelligence and machine learning algorithms can enhance lead optimization by analyzing vast datasets to identify complex structure-activity relationships and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.org Automated algorithms can plan efficient free energy calculations to guide the optimization process. science.gov

| Computational Method | Application in Drug Discovery | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identification of potential biological targets and initial binding modes. | nih.govresearchgate.net |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogs. | Guides the design of derivatives with improved activity. | preprints.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess binding stability. | Provides detailed insight into ligand-receptor interactions and conformational changes. | nih.govresearchgate.net |

| AI/Machine Learning | Analyzes large datasets to predict activity, ADMET properties, and guide synthesis. | Accelerates the lead optimization cycle and improves prediction accuracy. | preprints.orgscience.gov |

Identification of Underexplored Biological Targets and Mechanistic Insights

The indole scaffold is known to interact with a wide array of biological targets, conferring activities such as anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net While some indole derivatives are well-characterized, the specific biological targets and mechanisms of action for this compound remain largely unexplored.

Future research should aim to:

Identify Novel Protein Targets: Indole derivatives have shown efficacy against targets like protein kinases, tubulin, and histone deacetylases (HDACs). nih.gov Unbiased screening approaches, such as chemical proteomics, could identify novel binding partners for this compound, potentially revealing new therapeutic applications. For example, some indole-based compounds have been identified as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis involved in tumor metastasis. sci-hub.se

Elucidate Mechanisms of Action: Once a target is identified, detailed mechanistic studies are crucial. This includes enzymatic assays, cell-based functional assays, and structural biology (e.g., X-ray crystallography) to understand precisely how the compound exerts its biological effect. nih.gov For instance, studies on other indoles have used UV-vis spectral studies and enzyme immunoassays to identify dihydrofolate reductase as a probable cellular target. nih.gov

Explore New Therapeutic Areas: Based on the activities of related compounds, this compound could be investigated for a range of diseases. Its structural features suggest potential for activity in oncology, neurodegenerative diseases, and infectious diseases. nih.govnih.gov

Integration with Systems Biology and High-Throughput Screening Platforms for Deeper Understanding

To fully comprehend the biological impact of this compound, an integrated approach combining high-throughput screening (HTS) and systems biology is essential. nih.govfrontiersin.org

This integrated strategy would involve:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets or in cell-based assays. ontosight.ai Creating a focused library of analogs based on the this compound scaffold would enable large-scale screening to identify hits for various diseases. nih.govnih.gov HTS facilities often contain diverse chemical libraries, including collections of known bioactive compounds, natural products, and diversity-oriented small molecules. iu.eduupenn.edu

Systems Biology: This approach analyzes the complex interactions within biological systems as a whole. nih.gov By using 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics), researchers can study the global cellular response to treatment with this compound. frontiersin.org This can reveal the compound's mechanism of action, identify biomarkers for its activity, and uncover potential off-target effects. frontiersin.orgnih.gov The integration of bioinformatics with systems biology provides a powerful platform for interpreting large-scale data and building predictive models of cellular behavior. nih.gov

By combining HTS to identify active compounds with systems biology to understand their network-level effects, researchers can gain a comprehensive understanding of the therapeutic potential and underlying mechanisms of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-3-methyl-1H-indol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions involving indole derivatives, ethylating agents (e.g., ethyl halides), and methylating reagents under reflux in ethanol or methanol. Optimization involves adjusting temperature (e.g., 70–80°C), reaction time (12–24 hours), and stoichiometric ratios. For example, similar indole derivatives were synthesized by refluxing 1H-indole-3-carbaldehyde with guanidine nitrate and ketones, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity validation using HPLC (≥98% purity) is critical .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use a combination of 1H NMR (to confirm ethyl/methyl substituents and indole protons) and 13C NMR (to verify aromatic and aliphatic carbons). For example, in analogous compounds, 1H NMR peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 3.6–3.8 ppm (N-CH2), and aromatic protons at δ 6.5–7.5 ppm are observed. Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., [M+H]+ peak) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane) is standard. For higher purity, preparative HPLC with a C18 column (acetonitrile/water mobile phase) is recommended. Evidence from similar indole derivatives shows >98% purity achievable via gradient elution .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Follow standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger). Test concentrations (1–256 µg/mL) and compare to positive controls (e.g., ampicillin). For indole derivatives, MIC values <50 µg/mL indicate promising activity . Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .

Q. What computational strategies are suitable for predicting the molecular interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against receptors like androgen receptors (AR) or enzymes (e.g., monoamine oxidase). For example, docking scores of −7.0 kcal/mol or better (indicating strong binding) were observed for similar indole derivatives interacting with AR residues (LEU704, GLY708) . Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. How should researchers resolve contradictions in reported biological activity data for indole derivatives like this compound?

- Methodological Answer : Cross-validate experimental conditions (e.g., solvent purity, microbial strain variability). Use orthogonal assays (e.g., disk diffusion vs. microdilution) and confirm compound stability via HPLC before testing . Replicate studies in independent labs to rule out batch-specific artifacts.

Q. What methodologies are recommended for crystallographic structure determination of this compound?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (for small molecules). SHELX programs are robust for handling hydrogen atom placement and thermal parameter refinement . Publish CIF files with deposition codes (e.g., CCDC) for reproducibility .

Q. How can the stability and degradation pathways of this compound be investigated under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Store the compound in amber vials at −20°C under inert atmosphere (argon) to minimize oxidation. Monitor for indole ring decomposition (e.g., via UV-Vis spectral shifts) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.